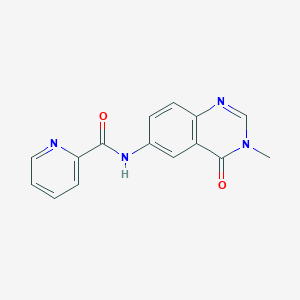

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC19994759

Molecular Formula: C15H12N4O2

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N4O2 |

|---|---|

| Molecular Weight | 280.28 g/mol |

| IUPAC Name | N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C15H12N4O2/c1-19-9-17-12-6-5-10(8-11(12)15(19)21)18-14(20)13-4-2-3-7-16-13/h2-9H,1H3,(H,18,20) |

| Standard InChI Key | AKUMSZXKJMDGFL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3 |

Introduction

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinazolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structure includes a quinazolinone core and a pyridine carboxamide moiety, contributing to its distinctive chemical properties and biological effects.

Synthesis

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize methods such as those involving copper(I) iodide as a catalyst and acetonitrile as a solvent at elevated temperatures (around 80°C).

Synthesis Steps Overview

-

Starting Materials: Typically involve quinazoline derivatives and pyridine carboxylic acid derivatives.

-

Reaction Conditions: Elevated temperatures, specific catalysts, and solvents are crucial for high yield and purity.

-

Purification Methods: Techniques such as chromatography are often employed to purify the final product.

Biological Activity and Mechanism of Action

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide is believed to act as an inhibitor of specific kinases involved in signaling pathways related to cancer cell proliferation. It interacts with the ATP-binding site of kinases, preventing phosphorylation events critical for tumor growth. Studies suggest that compounds within this class can effectively inhibit B-Raf kinase, a significant target in cancer therapy due to its frequent mutations in various cancers.

Biological Activity Table

| Biological Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits specific kinases involved in cancer cell proliferation. |

| Cancer Target | B-Raf kinase, among others, is a key target. |

| Mechanism of Action | Interacts with ATP-binding sites of kinases to prevent phosphorylation. |

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting cancer and possibly other diseases. Its unique structure and biological activity make it a valuable candidate for further research in drug development.

Potential Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential in developing pharmaceuticals for cancer treatment. |

| Drug Development | Valuable candidate due to its unique structure and biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume